molecular formula C13H19NO B12880430 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine

Cat. No.: B12880430
M. Wt: 205.30 g/mol
InChI Key: MLANWAJDICEXRD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-methylphenyl isothiocyanate
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in certain applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19NO/c1-9-4-5-13(15-3)11(6-9)12-7-10(2)8-14-12/h4-6,10,12,14H,7-8H2,1-3H3

InChI Key

MLANWAJDICEXRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC(=C2)C)OC

Origin of Product

United States

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